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molecular formula C15H14OS B8520145 4-[(2,3-Dihydro-1H-inden-2-yl)sulfanyl]phenol CAS No. 85072-30-6

4-[(2,3-Dihydro-1H-inden-2-yl)sulfanyl]phenol

Cat. No. B8520145
M. Wt: 242.3 g/mol
InChI Key: JMXYGANKCRAJBE-UHFFFAOYSA-N
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Patent
US04431834

Procedure details

A solution of 2-(p-methoxyphenylthio) indane (5 g) in dry dichloromethane (40 ml) was cooled to -70°. Boron tribromide (6 g) was added slowly with stirring at -70°. When addition was complete, the reaction mixture was kept at -70° for a further 10 minutes and then allowed to warm to room temperature. The mixture was left overnight and water (70 ml) then added slowly with stirring. The mixture was then poured into water (65 ml) and a further quantity (95 ml) of dichloromethane added, and the mixture agitated. The dichloromethane solution was separated and extracted with 2 molar sodium hydroxide. The cloudy extract was allowed to stand until it cleared and was then decanted from a residue. The solution was acidified with dilute hydrochloric acid and extracted with ether. The ether solution was washed with water, dried, and evaporated to give 2-(p-hydroxyphenylthio)indane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
reactant
Reaction Step Four
Quantity
95 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH:10]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11]2)=[CH:5][CH:4]=1.B(Br)(Br)Br.O>ClCCl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH:10]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)SC1CC2=CC=CC=C2C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
65 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
95 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at -70°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
WAIT
Type
WAIT
Details
The mixture was left overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the mixture agitated
CUSTOM
Type
CUSTOM
Details
The dichloromethane solution was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 molar sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The cloudy extract
CUSTOM
Type
CUSTOM
Details
was then decanted from a residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)SC1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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